![molecular formula C27H37N3O2 B14367627 1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione CAS No. 91377-39-8](/img/structure/B14367627.png)
1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione is a complex organic compound that belongs to the class of triazolidine derivatives This compound is characterized by its unique structure, which includes a triazolidine ring fused with phenyl and dodecylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-dodecylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as phosgene or triphosgene, to yield the triazolidine-3,5-dione core. The reaction conditions often require an inert atmosphere, controlled temperature, and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenyl and dodecylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty polymers and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2,3-dihydro-1H-pyrazole-5-carboxamide: Another triazolidine derivative with similar structural features.
4-Dodecylbenzaldehyde: A precursor used in the synthesis of the target compound.
Phenylhydrazine: A common reagent used in the formation of hydrazones.
Uniqueness
1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione stands out due to its unique combination of a triazolidine ring with phenyl and dodecylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
91377-39-8 |
|---|---|
Molekularformel |
C27H37N3O2 |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
1-[(4-dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C27H37N3O2/c1-2-3-4-5-6-7-8-9-10-12-15-23-18-20-24(21-19-23)22-29-26(31)28-27(32)30(29)25-16-13-11-14-17-25/h11,13-14,16-21H,2-10,12,15,22H2,1H3,(H,28,31,32) |
InChI-Schlüssel |
NNQPUIFXMNCCRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CN2C(=O)NC(=O)N2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


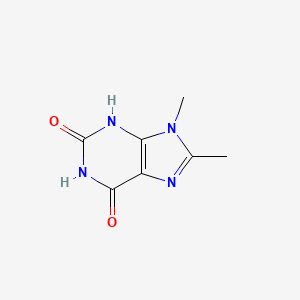
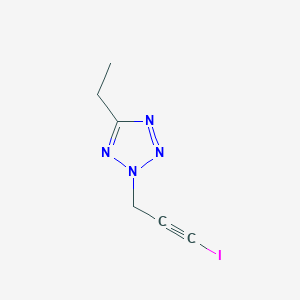
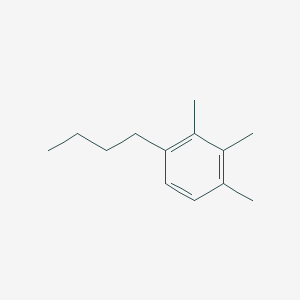
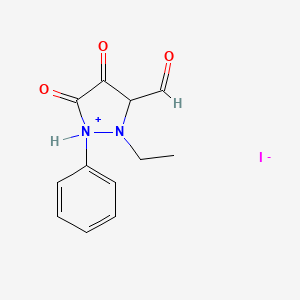
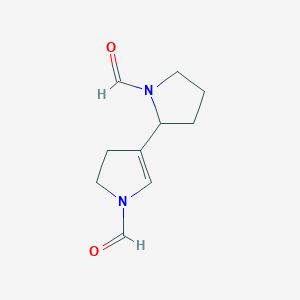
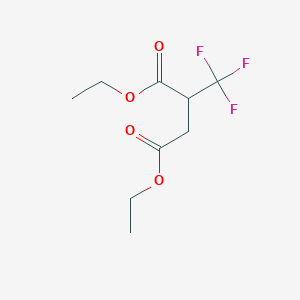
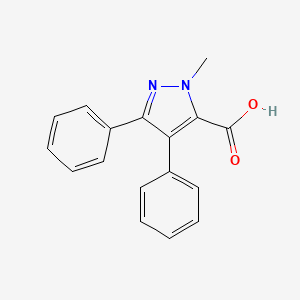
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)

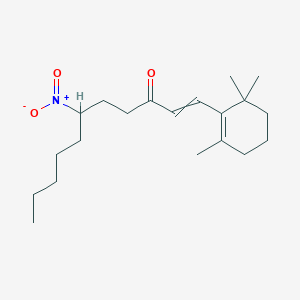
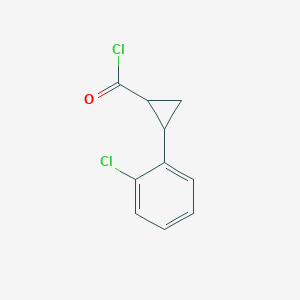
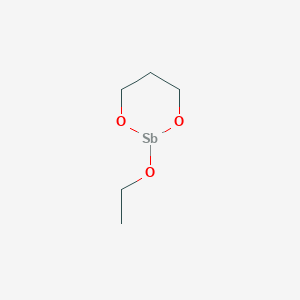
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
